

The Initial Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran: A Technical Guide

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Compound of Interest

Compound Name: 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial synthesis of **6-(2-aminopropyl)-2,3-dihydrobenzofuran**, a compound of significant interest in neuropharmacological research. This document details the seminal synthetic routes, experimental protocols, and relevant analytical data, offering a comprehensive resource for professionals in drug discovery and development.

Introduction

6-(2-Aminopropyl)-2,3-dihydrobenzofuran, also known as 6-APDB, is a psychoactive compound that has garnered attention for its entactogenic and stimulant properties. It is a derivative of the unsaturated benzofuran, 6-APB ("Benzofury"), and an analogue of 3,4-methylenedioxyamphetamine (MDA). The initial synthesis of these benzofuran analogues was pioneered by a team led by David E. Nichols at Purdue University in 1993 as part of an investigation into non-neurotoxic alternatives to MDMA.^{[1][2][3]} This guide focuses on the foundational synthetic methodologies that first brought this class of compounds to the scientific forefront.

Core Synthetic Pathways

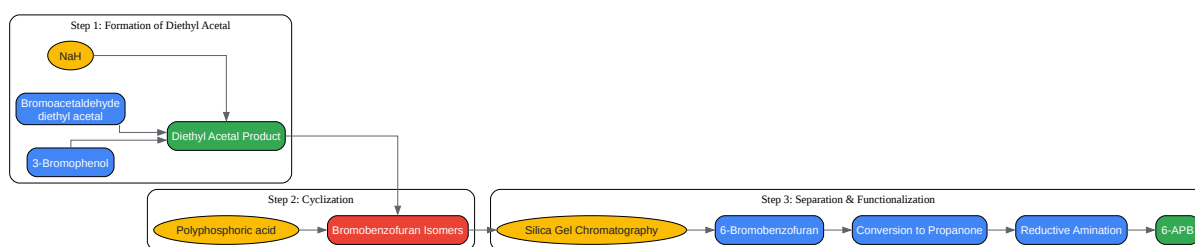
Two primary synthetic routes for aminopropyl-benzofurans have been described in the literature. The first, a multi-step synthesis starting from a bromophenol, is widely cited for the

preparation of 6-APB and its isomers. A second approach utilizes 3-methoxybenzaldehyde as the starting material for the dihydro- derivative.

Synthesis from 3-Bromophenol

The initial synthesis of 6-(2-aminopropyl)benzofuran (6-APB), the unsaturated precursor to **6-(2-aminopropyl)-2,3-dihydrobenzofuran**, was described by Briner and colleagues.[4] This method involves the formation of a mixture of bromobenzofuran isomers which are then separated and further functionalized.

A logical workflow for this synthesis is as follows:

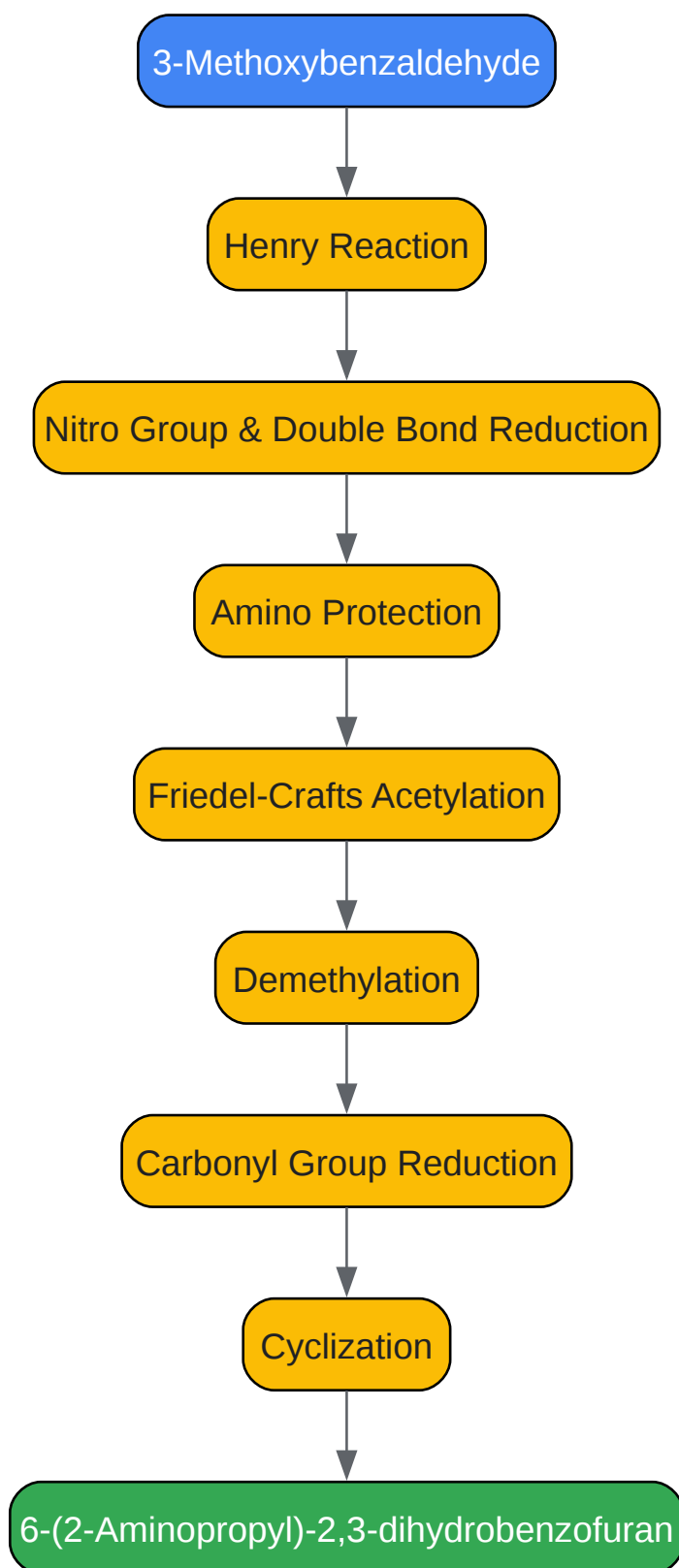


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Caption: Synthetic workflow from 3-Bromophenol to 6-APB.

Synthesis from 3-Methoxybenzaldehyde

An alternative process for the synthesis of **6-(2-aminopropyl)-2,3-dihydrobenzofuran** has been developed starting from 3-methoxybenzaldehyde.^[5] This route involves a sequence of reactions including a Henry reaction, reduction, protection, acylation, demethylation, and cyclization.



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Caption: Synthetic pathway starting from 3-Methoxybenzaldehyde.

Experimental Protocols

While exact experimental details are often proprietary or not fully disclosed in publications, the following protocols are based on the available literature.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Protocol 1: Synthesis of 6-APB from 3-Bromophenol

- Formation of the Diethyl Acetal: 3-Bromophenol is refluxed with bromoacetaldehyde diethyl acetal in the presence of sodium hydride.[\[4\]](#)
- Cyclization: The resulting diethyl acetal is heated with polyphosphoric acid to yield a mixture of bromobenzofuran structural isomers (4-bromo- and 6-bromo-1-benzofuran).[\[4\]](#)
- Isomer Separation: The isomers are separated using silica gel column chromatography.[\[4\]](#)
- Conversion to Propanone Derivatives: The separated 6-bromo-1-benzofuran is catalytically converted to its corresponding propanone derivative.[\[8\]](#)
- Reductive Amination: The propanone derivative undergoes reductive amination to yield 6-(2-aminopropyl)benzofuran (6-APB).[\[4\]](#)[\[8\]](#)
- Salt Formation: The final product is often converted to its hydrochloride salt for improved stability and handling.[\[4\]](#)

Protocol 2: Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran from 3-Methoxybenzaldehyde

- Henry Reaction: 3-Methoxybenzaldehyde undergoes a Henry reaction.
- Reduction: The nitro group and double bond of the resulting compound are reduced. Optimal conditions for this step were found to be a reaction temperature of 40°C, a pressure of 4.0 MPa, and using Raney-Ni as a catalyst (8% by weight relative to the starting compound), which provided a yield of 78.6%.[\[5\]](#)
- Amino Protection: The primary amine is protected.
- Friedel-Crafts Acetylation: A Friedel-Crafts acetylation is performed. Optimized conditions for this step include a reaction temperature of 40°C, a molar ratio of chloroacetyl chloride to the

protected amine of 1.4:1, and a reaction time of 6 hours, resulting in a 68.8% yield.[5]

- Demethylation: The methoxy group is demethylated.
- Carbonyl Group Reduction and Cyclization: The carbonyl group is reduced, followed by cyclization to form the 2,3-dihydrobenzofuran ring system.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of **6-(2-aminopropyl)-2,3-dihydrobenzofuran** and its precursor, 6-APB.

Table 1: Reaction Yields for Synthesis from 3-Methoxybenzaldehyde[5]

| Reaction Step | Optimized Conditions | Yield (%) |
|--|---------------------------------------|-----------|
| Reduction of Nitro Group & Double Bond | 40°C, 4.0 MPa, 8% Raney-Ni | 78.6 |
| Friedel-Crafts Acetylation | 40°C, 1.4:1 Chloroacetyl chloride, 6h | 68.8 |

Table 2: Physical and Spectroscopic Data for **6-(2-Aminopropyl)-2,3-dihydrobenzofuran**

| Property | Value | Reference |
|------------------------|---|-----------|
| Molecular Formula | C ₁₁ H ₁₅ NO | [3][9] |
| Molar Mass | 177.24 g/mol | [9] |
| CAS Number | 152623-93-3 | [3][9] |
| Mass Spectrometry (EI) | Base peak at m/z 44, molecular ion at m/z 177 | [6] |

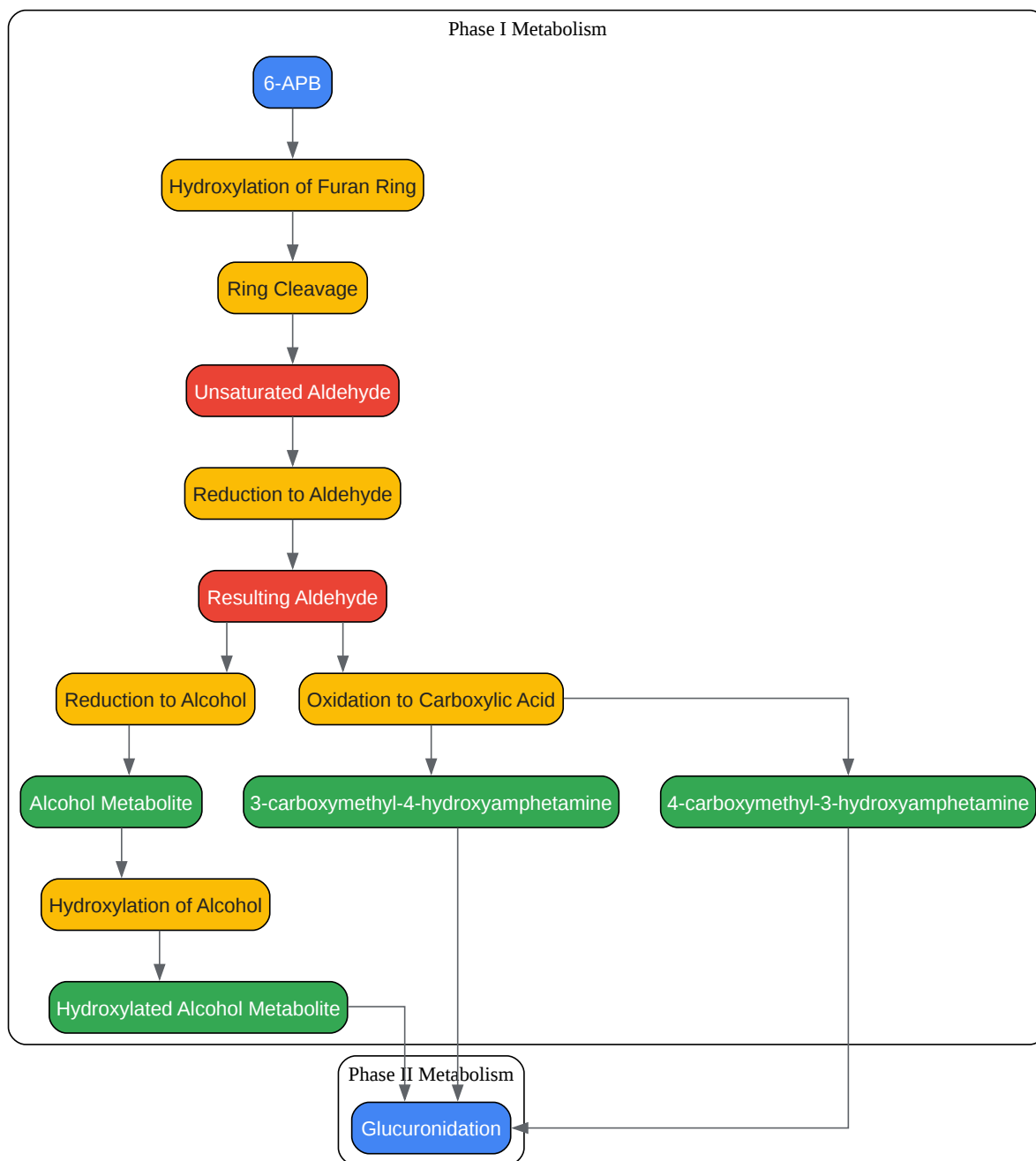
Table 3: Gas Chromatography Retention Times[6][8]

| Compound | Retention Time (min) |
|--|------------------------------|
| 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) | ~1.4 min later than MDA |
| 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) | ~1.4 min later than MDA |
| 5-(2-aminopropyl)benzofuran (5-APB) | Virtually identical to 6-APB |
| 6-(2-aminopropyl)benzofuran (6-APB) | Virtually identical to 5-APB |

Note: Retention times are highly dependent on the specific GC conditions and column used.

Metabolic Pathway

The metabolism of 6-APB has been studied in rats. The primary metabolic pathways involve Phase I and Phase II reactions.^{[4][10]}



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Caption: Metabolic pathway of 6-APB in rats.

Conclusion

The initial synthesis of **6-(2-aminopropyl)-2,3-dihydrobenzofuran** and its analogues represented a significant step in the exploration of novel psychoactive compounds with potential therapeutic applications. The synthetic routes outlined in this guide provide a foundational understanding for researchers in medicinal chemistry and drug development. The analytical and metabolic data further contribute to a comprehensive profile of this compound, aiding in its identification and the understanding of its biological fate. This technical guide serves as a centralized resource for professionals engaged in the study of this and related benzofuran derivatives.

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